N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide
Overview
Description
N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide moiety. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an attractive candidate for various scientific and industrial applications.
Mechanism of Action
- Unfortunately, specific information about the exact target remains elusive in the literature I have access to .
- Pyrazoline derivatives (similar to the pyridine-pyrazoline moiety in our compound) have shown antibacterial, antifungal, and antitumor activities .
- Cellular effects depend on the target. For instance:
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine intermediate. This intermediate is then subjected to a series of reactions to introduce the benzenesulfonamide group. Common synthetic routes include:
Nucleophilic Substitution: The trifluoromethylpyridine can undergo nucleophilic substitution reactions with suitable nucleophiles to introduce the desired functional groups.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be employed to form carbon-carbon bonds between the pyridine and benzenesulfonamide moieties.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide has a wide range of applications in scientific research:
Biology: The compound’s stability and lipophilicity make it useful in biological studies, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: Compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine share structural similarities and are used in similar applications.
Trifluoromethylbenzenes: These compounds also feature the trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
Uniqueness
N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide stands out due to its unique combination of the trifluoromethyl group and the benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-17-22(19,20)10-6-4-9(5-7-10)21-12-11(13(14,15)16)3-2-8-18-12/h2-8,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYYQRJDFJVQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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